molecular formula C12H12N2O2S B2407000 2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol CAS No. 56495-12-6

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol

Cat. No.: B2407000
CAS No.: 56495-12-6
M. Wt: 248.3
InChI Key: SEEAWIRKRGQGHI-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3. The purity is usually 95%.
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Scientific Research Applications

Antifolate Activity and Antitumor Agents

The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical compound exhibited excellent inhibition of human DHFR and was also an effective inhibitor of the growth of several tumor cells in culture (Gangjee et al., 2007).

Synthesis of Disubstituted Pyrimidinones

A study reported a simple and highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, where various substituents were appended, yielding products in good yields. This synthesis involved cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions (Dos Santos et al., 2015).

Aldose Reductase Inhibitors with Antioxidant Activity

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, including those with benzyl groups, showed activity as aldose reductase inhibitors in the micromolar/submicromolar range. Compounds with a benzyl group displayed a general reduction in activity. These pyridopyrimidinones also exhibited significant antioxidant properties (La Motta et al., 2007).

Inhibiting (H+,K+)-ATPase in Antisecretory Applications

[(Pyridylmethyl)sulfinyl]benzimidazoles, a class of highly potent antisecretory (H+,K+)-ATPase inhibitors, need to be activated by acid to form their active principle. These inhibitors have been shown to possess high (H+,K+)-ATPase inhibitory activity in stimulated gastric glands possessing acidic pH, but low reactivity at neutral pH. This property makes them selective inhibitors of the (H+,K+)-ATPase in vivo, avoiding interaction with other thiol groups in the body (Kohl et al., 1992).

Properties

IUPAC Name

2-benzylsulfanyl-5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-7-13-12(14-11(10)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEAWIRKRGQGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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